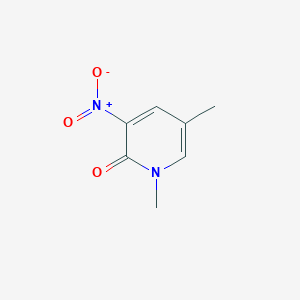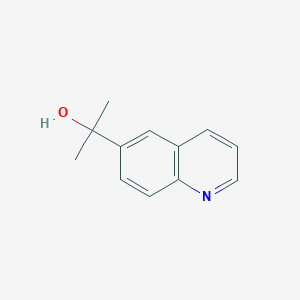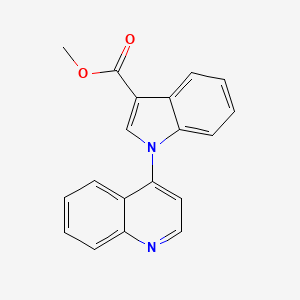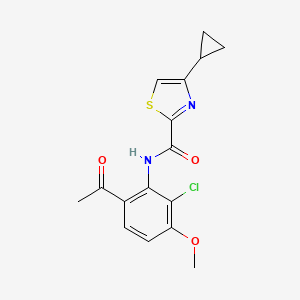
1,5-Dimethyl-3-nitropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-3-nitropyridin-2-one is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-nitropyridin-2-one typically involves nitration of a suitable pyridine precursor. One possible route is the nitration of 1,5-dimethylpyridin-2(1H)-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-3-nitropyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,5-dimethyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-3-nitropyridin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-dimethyl-3-aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.
1,5-dimethyl-3-chloropyridin-2(1H)-one: Contains a chlorine atom instead of a nitro group.
1,5-dimethyl-3-hydroxypyridin-2(1H)-one: Contains a hydroxyl group instead of a nitro group.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
1,5-dimethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)7(10)8(2)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
WJSQXLBMGQUQPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)C(=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,4-d]pyridazine-5,7-dione](/img/structure/B8655388.png)
![Propanedinitrile, [2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8655390.png)




![4-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B8655433.png)
![4-[3-(1H-Imidazol-1-yl)propyl]aniline](/img/structure/B8655443.png)


![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)


